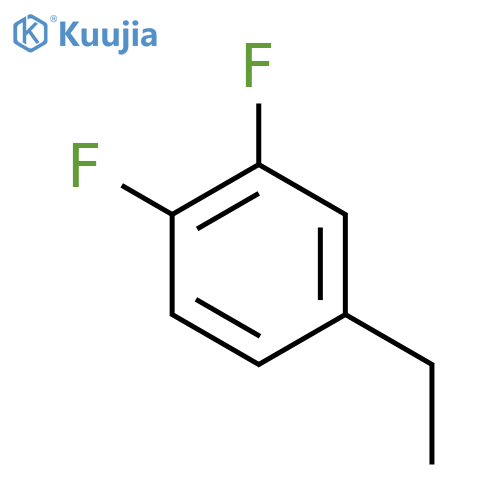

Cas no 116850-25-0 (4-Ethyl-1,2-difluorobenzene)

4-Ethyl-1,2-difluorobenzene 化学的及び物理的性質

名前と識別子

-

- 4-ethyl-1,2-difluorobenzene

- Benzene, 4-ethyl-1,2-difluoro-

- 4-Ethyl-1,2-difluorobenzene

-

- MDL: MFCD22490619

- インチ: 1S/C8H8F2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3

- InChIKey: JTQKFJWXQHKANB-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C=CC(=C1)CC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 103

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 0

4-Ethyl-1,2-difluorobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-329576-0.05g |

4-ethyl-1,2-difluorobenzene |

116850-25-0 | 0.05g |

$1261.0 | 2023-09-04 | ||

| Enamine | EN300-329576-2.5g |

4-ethyl-1,2-difluorobenzene |

116850-25-0 | 2.5g |

$2940.0 | 2023-09-04 | ||

| Enamine | EN300-329576-0.25g |

4-ethyl-1,2-difluorobenzene |

116850-25-0 | 0.25g |

$1381.0 | 2023-09-04 | ||

| Enamine | EN300-329576-5.0g |

4-ethyl-1,2-difluorobenzene |

116850-25-0 | 5.0g |

$4349.0 | 2023-02-23 | ||

| Enamine | EN300-329576-10g |

4-ethyl-1,2-difluorobenzene |

116850-25-0 | 10g |

$6450.0 | 2023-09-04 | ||

| Enamine | EN300-329576-0.1g |

4-ethyl-1,2-difluorobenzene |

116850-25-0 | 0.1g |

$1320.0 | 2023-09-04 | ||

| Enamine | EN300-329576-1.0g |

4-ethyl-1,2-difluorobenzene |

116850-25-0 | 1g |

$0.0 | 2023-05-30 | ||

| Enamine | EN300-329576-10.0g |

4-ethyl-1,2-difluorobenzene |

116850-25-0 | 10.0g |

$6450.0 | 2023-02-23 | ||

| Enamine | EN300-329576-1g |

4-ethyl-1,2-difluorobenzene |

116850-25-0 | 1g |

$1500.0 | 2023-09-04 | ||

| Enamine | EN300-329576-5g |

4-ethyl-1,2-difluorobenzene |

116850-25-0 | 5g |

$4349.0 | 2023-09-04 |

4-Ethyl-1,2-difluorobenzene 関連文献

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

4-Ethyl-1,2-difluorobenzeneに関する追加情報

4-Ethyl-1,2-difluorobenzene: Properties, Applications, and Market Insights

4-Ethyl-1,2-difluorobenzene (CAS No. 116850-25-0) is a fluorinated aromatic compound with significant industrial relevance. This organofluorine compound belongs to the class of difluorobenzene derivatives, characterized by its unique molecular structure featuring an ethyl group at the 4-position and fluorine atoms at the 1,2-positions of the benzene ring. The growing demand for fluorinated building blocks in pharmaceutical and material science applications has increased interest in this specialty chemical.

The compound's molecular formula C8H8F2 and molecular weight 142.15 g/mol make it a valuable intermediate in organic synthesis. Recent studies highlight its potential as a precursor for liquid crystal materials and pharmaceutical intermediates, particularly in the development of novel bioactive molecules. The presence of both fluorine and ethyl groups contributes to its distinctive electronic properties and lipophilicity, factors that are increasingly important in modern drug design.

From a synthetic chemistry perspective, 4-Ethyl-1,2-difluorobenzene demonstrates excellent stability under various reaction conditions. Its boiling point range of 165-170°C and melting point around -15°C make it suitable for diverse industrial processes. Researchers particularly value its regioselective reactivity, which enables precise functionalization at specific molecular positions—a crucial feature for creating high-performance materials and specialty chemicals.

The applications of 4-Ethyl-1,2-difluorobenzene extend to multiple cutting-edge fields. In electronic materials development, it serves as a key component in synthesizing organic semiconductors and dielectric materials. The compound's fluorine atoms contribute to enhanced thermal stability and electrochemical performance in these applications. Additionally, its role in creating advanced polymer additives has gained attention in materials science circles.

Market analysis indicates steady growth in demand for fluorinated aromatic compounds like 4-Ethyl-1,2-difluorobenzene. The global market for fine fluorine chemicals is projected to expand at a CAGR of 5.8% through 2028, driven by increasing applications in pharmaceutical synthesis and electronic materials. Manufacturers are focusing on developing more efficient production methods for this compound, with particular emphasis on green chemistry approaches and catalytic processes to improve yield and reduce environmental impact.

Quality specifications for 4-Ethyl-1,2-difluorobenzene typically require purity levels exceeding 98%, with strict controls on isomeric impurities. Advanced analytical techniques including GC-MS and HPLC are employed to verify compound purity and structural integrity. The compound's storage conditions generally recommend protection from moisture and light at room temperature, ensuring long-term stability for industrial users.

Recent technological advancements have opened new possibilities for 4-Ethyl-1,2-difluorobenzene applications. In the field of organic electronics, researchers are exploring its use in developing next-generation OLED materials. The compound's electron-withdrawing characteristics and structural rigidity make it particularly suitable for creating high-efficiency emissive layers. These developments align with current industry trends toward more sustainable and energy-efficient display technologies.

From a regulatory perspective, 4-Ethyl-1,2-difluorobenzene is generally recognized as safe for industrial use when proper handling procedures are followed. Material safety data sheets provide comprehensive guidance on safe handling practices and personal protective equipment requirements. The compound's environmental fate and ecotoxicological profile have been studied extensively, confirming its compatibility with modern green chemistry principles when used responsibly.

The synthesis of 4-Ethyl-1,2-difluorobenzene typically involves electrophilic aromatic substitution reactions or cross-coupling methodologies. Recent process improvements have focused on catalyst optimization and solvent selection to enhance efficiency and reduce waste generation. These innovations contribute to the compound's growing popularity as a versatile synthetic intermediate in both academic and industrial settings.

Looking toward future applications, 4-Ethyl-1,2-difluorobenzene shows promise in emerging areas such as metal-organic frameworks (MOFs) and supramolecular chemistry. Its ability to participate in non-covalent interactions while maintaining structural integrity makes it valuable for designing functional molecular materials. These developments position the compound as a potentially important player in next-generation advanced materials and nanotechnology applications.

116850-25-0 (4-Ethyl-1,2-difluorobenzene) 関連製品

- 1414029-55-2(Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate)

- 463336-87-0(2-Bromo-6-isopropoxypyridine)

- 1955558-22-1(2-Bromo-4-(chloromethyl)pyridine hydrochloride)

- 1186429-73-1((5-Bromo-1-methyl-1H-indol-2-yl)methanol)

- 2228541-67-9(O-2-(2-fluorophenyl)propylhydroxylamine)

- 6324-11-4(2-(2-Hydroxyphenoxy)acetic Acid)

- 1171579-10-4(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-yl)methylpyrrolidin-2-one)

- 5463-78-5(1-(2-nitrophenyl)butane-1,3-dione)

- 946281-27-2(4-(morpholine-4-sulfonyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide)

- 1805475-72-2(Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate)